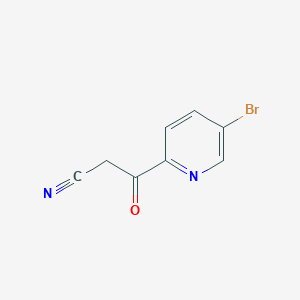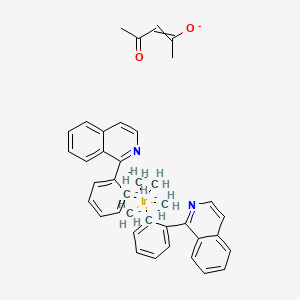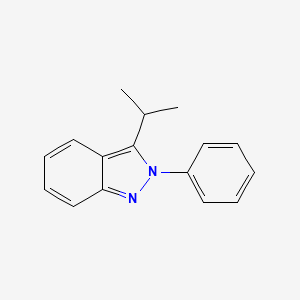
2H-Indazole, 3-(1-methylethyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indazole, 3-(1-methylethyl)-2-phenyl- is a heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. The structure of this compound includes an indazole core with a phenyl group at the second position and an isopropyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indazole, 3-(1-methylethyl)-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of ortho-substituted hydrazines with appropriate aldehydes or ketones under acidic or basic conditions. Another method includes the nitrosation of indoles followed by cyclization.
Industrial Production Methods: In industrial settings, the synthesis of indazole derivatives often involves the use of metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents onto the indazole core. The reaction conditions typically involve the use of solvents like dimethylformamide or toluene, and bases such as potassium carbonate.
Types of Reactions:
Oxidation: Indazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of indazole derivatives can lead to the formation of dihydroindazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole-3-carboxylic acids, while reduction can produce dihydroindazoles.
Scientific Research Applications
2H-Indazole, 3-(1-methylethyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indazole, 3-(1-methylethyl)-2-phenyl- involves its interaction with specific molecular targets. Indazole derivatives are known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation.
Comparison with Similar Compounds
- 2H-Indazole, 2-methyl-3-(1-methylethyl)-
- 2H-Indazole, 2-(1,1-dimethylethyl)-3-(1-methylethyl)-
Comparison: Compared to other similar compounds, 2H-Indazole, 3-(1-methylethyl)-2-phenyl- is unique due to its specific substitution pattern. The presence of both a phenyl group and an isopropyl group on the indazole core can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets and distinct biological effects.
Properties
CAS No. |
75379-01-0 |
|---|---|
Molecular Formula |
C16H16N2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-phenyl-3-propan-2-ylindazole |
InChI |
InChI=1S/C16H16N2/c1-12(2)16-14-10-6-7-11-15(14)17-18(16)13-8-4-3-5-9-13/h3-12H,1-2H3 |
InChI Key |
MJACGXYGAMUORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=CC2=NN1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



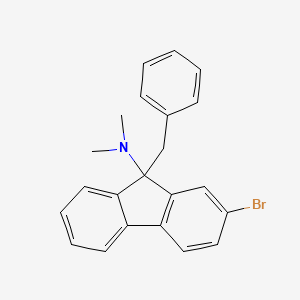
![Ethyl 2-[(5-amino-1-benzyltriazol-4-yl)methylamino]-2-oxoacetate](/img/structure/B14006745.png)
![N-butyl-N-[chloro-(dibutylamino)phosphoryl]butan-1-amine](/img/structure/B14006747.png)
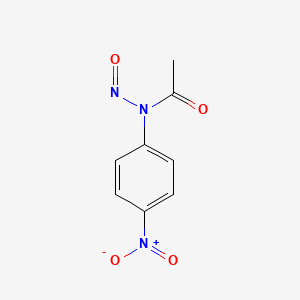
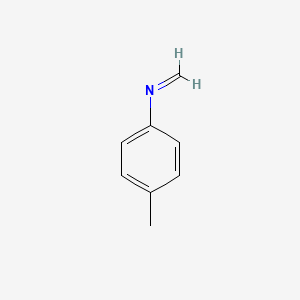
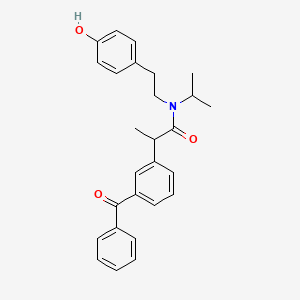


![N~1~-(2-Aminoethyl)-N~2~-[2-(aziridin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14006793.png)
![Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate](/img/structure/B14006795.png)

